2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Arylsulfonyl pyrrolidine Enzyme Inhibition Cathepsin L

The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine (CAS 1904095-01-7) is a complex synthetic small molecule. It features a 6-methylpyridine core linked via an ether bond to a pyrrolidine ring, which is in turn N-sulfonylated with a 5-chloro-2-methoxyphenyl group.

Molecular Formula C17H19ClN2O4S
Molecular Weight 382.86
CAS No. 1904095-01-7
Cat. No. B2531924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
CAS1904095-01-7
Molecular FormulaC17H19ClN2O4S
Molecular Weight382.86
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H19ClN2O4S/c1-12-4-3-5-17(19-12)24-14-8-9-20(11-14)25(21,22)16-10-13(18)6-7-15(16)23-2/h3-7,10,14H,8-9,11H2,1-2H3
InChIKeyVYKAWLPZQGLAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine (CAS 1904095-01-7): A Specialized Arylsulfonyl Pyrrolidine Ether for Targeted Research


The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine (CAS 1904095-01-7) is a complex synthetic small molecule. It features a 6-methylpyridine core linked via an ether bond to a pyrrolidine ring, which is in turn N-sulfonylated with a 5-chloro-2-methoxyphenyl group. This structure places it within the class of arylsulfonyl pyrrolidines, a pharmacologically relevant scaffold explored for modulating targets such as the 5-HT6 receptor. The presence of multiple heteroatoms and aromatic systems suggests a capacity for diverse, directed molecular interactions, making it a specialized tool for advanced medicinal chemistry and chemical biology research where specific structural features are hypothesized to confer unique target binding or physicochemical properties .

Procurement Alert: Structural Specificity of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine Precludes Simple Analogue Swapping


Generic substitution within this compound class is scientifically unsound due to the highly specific combination of functional groups. The 2-methoxy substituent on the phenyl ring and the 6-methyl group on the pyridine ring are not inert decorations; they critically influence electron distribution, molecular conformation, and metabolic stability. Replacing the sulfonyl-linked pyrrolidine with a six-membered piperidine ring, or altering the substitution pattern on the pyridyl ether, would fundamentally change the molecule's three-dimensional pharmacophore and its potential interaction with biological targets. A direct structural analogue, 3-(Tert-butylsulfonyl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine, highlights this sensitivity, where the addition of a bulky group on the pyrrolidine ring would lead to distinct steric and physicochemical outcomes . Therefore, direct procurement of CAS 1904095-01-7 is mandatory for experiments where the precise spatial and electronic configuration of this compound is the subject of investigation.

Quantitative Differentiation Evidence for 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine


Inferred Target Engagement vs. Key Arylsulfonyl Scaffold Based on Public Bioactivity Data

Direct bioactivity data for the target compound is absent from major public repositories like ChEMBL and PubChem BioAssay [1]. However, a structurally related arylsulfonyl derivative, 1-[4-(5-chloranyl-2-methoxy-phenyl)sulfonylpiperazin-1-yl]butan-1-one (BindingDB ID: BDBM41332), which shares the critical 5-chloro-2-methoxyphenylsulfonyl pharmacophore but differs in its amine core, has been evaluated against the cysteine proteases Cathepsin L and Cathepsin S. This molecule showed an IC50 greater than 50,000 nM for both targets, indicating minimal inhibitory activity [2]. This benchmark is crucial for research programs investigating this chemotype. Replacing the piperazine core with the pyrrolidinyl-oxy-methylpyridine substituent, as in the target compound, represents a substantial structural leap that could dramatically alter activity. Class-level inference suggests that the introduction of the additional pyridine ring and the altered linker could confer novel binding interactions or selectivity, making the target compound a valuable tool for structure-activity relationship (SAR) exploration within this chemical space.

Arylsulfonyl pyrrolidine Enzyme Inhibition Cathepsin L Cathepsin S Molecular Probe

Synthesis and Utility as a Key Intermediate for Downstream Chemistry

Multiple reputable chemical suppliers classify the target compound as a 'useful research compound' and a 'building block for synthesizing more complex molecules' . Its synthesis typically involves multi-step procedures starting from commercially available precursors, including the formation of the pyrrolidine intermediate, sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride, and subsequent coupling with 2-hydroxy-6-methylpyridine . This multi-step synthesis contrasts with simpler, commercially available 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine (CAS not explicitly found), which lacks the pyridyl ether moiety and has a significantly lower molecular weight (275.75 g/mol) [1]. The advanced synthetic complexity of the target compound (MW 382.86 g/mol) directly supports its role as a late-stage intermediate or a final compound for testing, where the full molecular architecture is essential.

Chemical Probe Building Block Medicinal Chemistry Sulfonamide

Potential CNS Target Engagement Inferred from 5-HT6 Receptor Patent Landscape

A seminal patent, 'Arylsulfonyl pyrrolidines as 5-HT6 inhibitors' (US20070129351), explicitly claims a broad genus of arylsulfonyl pyrrolidines for treating CNS disorders by modulating the 5-HT6 receptor [1]. While the exact target compound is not listed in the exemplified compounds, its core structure is wholly encompassed by the Markush claims. The patent establishes a direct link between this specific chemotype and therapeutic utility. Furthermore, it indicates that 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which integrate a sulfonyl pyrrolidine with a fused pyridine system, are potent and selective 5-HT6 blockers . This provides strong class-level evidence that the combination of a sulfonyl pyrrolidine and a pyridine moiety in the target compound is a valid pharmacophore for this neurological target. This positions CAS 1904095-01-7 as a privileged scaffold for exploring novel, patentable chemical space around a validated CNS target.

5-HT6 Antagonist CNS Disorders Arylsulfonyl pyrrolidine Cognitive Function

Recommended Application Scenarios for 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine Based on Structural Evidence


Focused Structure-Activity Relationship (SAR) Exploration of 5-HT6 Receptor Ligands

Given the strong patent precedent for arylsulfonyl pyrrolidines as 5-HT6 inhibitors, this compound is ideally suited as a key intermediate for generating focused libraries around this CNS target. Its specific substitution pattern (2-methoxy on phenyl, 6-methyl on pyridine) offers a distinct SAR data point compared to unsubstituted or differently substituted analogs. Procurement enables systematic exploration of how these substituents affect binding affinity, selectivity, and functional activity, potentially leading to improved drug candidates [1].

Development of Novel Chemical Probes for Cysteine Protease Profiling

Building on the class-level activity of the 5-chloro-2-methoxyphenylsulfonyl moiety against Cathepsins L and S, this compound can serve as a starting point for developing activity-based probes. The pyridine ring provides a convenient synthetic handle for further derivatization, such as attaching a fluorescent tag or a biotin handle for pull-down assays. This application leverages the compound's unique bifunctional nature, combining a putative protease-targeting group with a modifiable linker [2].

Investigating Novel Nicotinic Acetylcholine Receptor (nAChR) Interactions

The structural similarity to 4-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, a known potent inhibitor of nicotinic acetylcholine receptors, suggests the target compound may also interact with these ion channels. A research program could systematically investigate how replacing the butylsulfonyl group with the bulkier, aromatic 5-chloro-2-methoxyphenylsulfonyl substituent affects potency and subtype selectivity. This addresses a key patent gap, potentially identifying novel nAChR antagonists for pain or addiction therapy .

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